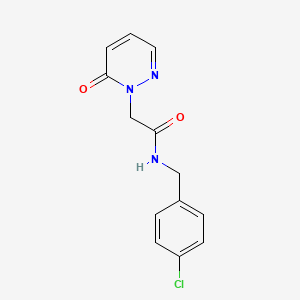

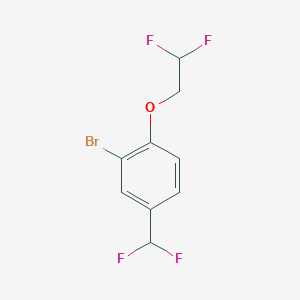

![molecular formula C16H11ClO2 B2522057 (3E)-3-[(3-氯苯基)亚甲基]色满-4-酮 CAS No. 1262616-91-0](/img/structure/B2522057.png)

(3E)-3-[(3-氯苯基)亚甲基]色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one" is a synthetic molecule that is part of a broader class of organic compounds known as chromen-4-ones or 2H-chromenes. These compounds are characterized by a fused benzopyran ring system and have been the subject of various studies due to their potential biological activities and applications in material science .

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves cyclization reactions. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through the oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst . Another method for synthesizing substituted furo[3,2-c]chromen-4-ones involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions . These methods highlight the versatility of chromen-4-one chemistry and the potential pathways that could be adapted for the synthesis of "(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one".

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined and found to crystallize in the monoclinic system with significant π-π stacking interactions . These structural features are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Chromen-4-ones can participate in various chemical reactions. The title compound could potentially undergo reactions similar to those observed for other chromen-4-one derivatives, such as nucleophilic additions or cyclization reactions. For instance, the synthesis of functionalized 2H-chromene derivatives has been reported via a three-component reaction involving a CH-acid, a dialkyl acetylenedicarboxylate, and methyl chloroglyoxylate or benzyl carbonochloridate mediated by triphenylphosphine .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. For example, the crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one revealed significant conformational differences between molecules in the asymmetric unit, which could affect the compound's physical properties . Additionally, the synthesis and characterization of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) provided insights into the compound's sensitivity to solvent polarity and its acid dissociation constants .

科学研究应用

合成和结构分析

- 合成和结构研究:色满-4-酮衍生物的合成和结构分析已得到广泛研究,揭示了它们的晶体结构和分子构象。例如,类似化合物 3-[(2,6-二氯苯基)(乙氧基)甲基]-4-羟基-2H-色满-2-酮的晶体结构已确定,突出了这些化合物的线性链和单斜晶系形成 (Manolov, Morgenstern, & Hegetschweiler, 2012)。

药理学特性

- 抗菌活性:已对各种色满-4-酮衍生物的抗菌特性进行了评估。例如,4-氯-2-氧代-2H-色烯-3-甲醛与苯胺反应显示出显着的抗菌活性,证明了这些化合物在对抗微生物感染方面的潜力 (Bairagi, Bhosale, & Deodhar, 2009)。

抗癌潜力

- 抗癌活性研究:研究重点在于设计和合成双色满酮衍生物,以对抗人癌细胞的抗增殖活性。构效关系 (SAR) 研究确定双色满酮是一个有前途的支架,用于设计抗癌剂 (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014)。

化学合成和催化

- 化学合成中的催化:色满-4-酮化合物也已用于化学合成,例如开发用于合成色满[d]嘧啶二酮和氧杂蒽的高效催化剂 (Mehr, Abdolmohammadi, & Afsharpour, 2020)。

光谱研究

- 光谱研究:色满-4-酮衍生物一直是详细光谱和计算研究的主题,为它们的电子特性和潜在的生物活性提供了宝贵的见解 (Mary, Mary, Resmi, & Rad, 2021)。

属性

IUPAC Name |

(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDFZOZXPJDQMU-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC(=CC=C2)Cl)/C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)

![methyl 3-{(Z,2Z)-3-[4-(dimethylamino)phenyl]-2-propenylidene}-5-methyl-2-oxo-1-phenethyl-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2521980.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)

![3-(tert-Butoxy)spiro[3.3]heptan-1-one](/img/structure/B2521997.png)